molecular formula C12H21N3OS B1423357 1-{[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine CAS No. 1354957-54-2

1-{[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine

Cat. No.: B1423357
CAS No.: 1354957-54-2
M. Wt: 255.38 g/mol
InChI Key: BKAKCNAWBSFHNL-UHFFFAOYSA-N
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Description

1-{[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine is a piperazine derivative featuring a thiazole ring substituted at the 2-position with a 1-ethoxyethyl group and a methyl bridge linking the thiazole to the piperazine moiety. This structural motif is significant in medicinal chemistry due to the pharmacological versatility of piperazine and thiazole moieties, which are commonly associated with receptor binding, metabolic stability, and bioavailability enhancements .

Properties

IUPAC Name

2-(1-ethoxyethyl)-4-(piperazin-1-ylmethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3OS/c1-3-16-10(2)12-14-11(9-17-12)8-15-6-4-13-5-7-15/h9-10,13H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAKCNAWBSFHNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C1=NC(=CS1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine is a synthetic compound that features a piperazine ring substituted with a thiazole moiety. This compound has garnered interest in pharmacological research due to its potential biological activities, including antimicrobial, antitumor, and neuroprotective effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of piperazine derivatives, including those similar to this compound. For instance, compounds containing thiazole rings have shown significant activity against various bacterial strains. A study reported that thiazole derivatives exhibited inhibition against both Gram-positive and Gram-negative bacteria, suggesting that the thiazole moiety contributes to the antimicrobial efficacy of the compound .

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Antitumor Activity

Research has indicated that piperazine derivatives can exhibit antitumor properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For example, a study highlighted that certain piperazine derivatives inhibited cell proliferation in human breast cancer cells by inducing cell cycle arrest and apoptosis .

Case Study:
In a recent experiment, the compound was tested against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations greater than 50 µM.

Concentration (µM) Cell Viability (%)
0100
2585
5060
10030

Neuroprotective Effects

The neuroprotective potential of piperazine derivatives has also been explored. A study focused on the inhibition of human acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Virtual screening suggested that derivatives could effectively bind to AChE, potentially leading to therapeutic applications for cognitive disorders .

The biological activities of this compound are believed to stem from its ability to interact with specific biological targets:

  • Antimicrobial: The thiazole ring may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
  • Antitumor: Induction of apoptosis may occur through the activation of caspases and modulation of apoptotic pathways.
  • Neuroprotection: AChE inhibition leads to increased levels of acetylcholine, enhancing cholinergic neurotransmission.

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit notable antimicrobial activity. Studies have shown that compounds similar to 1-{[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine can inhibit the growth of various bacteria and fungi. The presence of the thiazole ring is crucial for this activity, as it interacts with microbial enzymes and disrupts metabolic processes.

Anticancer Potential

Thiazole derivatives have been investigated for their anticancer properties. In vitro studies suggest that compounds containing the thiazole structure can induce apoptosis in cancer cells by activating specific signaling pathways. The piperazine component may enhance cellular uptake and bioavailability, making it a candidate for further development in cancer therapeutics.

Central Nervous System Effects

Piperazine derivatives are known for their psychoactive effects. Preliminary studies on related compounds indicate potential applications in treating neurological disorders such as anxiety and depression. The modulation of neurotransmitter systems by compounds like this compound warrants further investigation.

Pharmaceutical Applications

Given its promising biological activities, this compound could serve as a lead compound in drug discovery. Its applications may include:

  • Antibiotic Development : Leveraging its antimicrobial properties to develop new antibiotics.
  • Anticancer Agents : Formulating derivatives aimed at specific cancer types.
  • Neurological Therapeutics : Exploring its efficacy in mood disorders or neurodegenerative diseases.

Material Science Applications

The unique chemical structure of this compound may also find applications in material science:

  • Polymer Chemistry : As a building block for synthesizing novel polymers with enhanced mechanical and thermal properties.
  • Coatings and Adhesives : Investigating its potential as an additive to improve the performance characteristics of coatings and adhesives.

Case Study 1: Antimicrobial Activity Assessment

A study conducted on thiazole derivatives demonstrated significant inhibition of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the thiazole structure could enhance antimicrobial potency.

Case Study 2: Anticancer Screening

In vitro tests on cancer cell lines revealed that certain thiazole-piperazine hybrids exhibited cytotoxic effects comparable to established chemotherapeutics. These findings suggest that further structural optimization could yield effective anticancer agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Piperazine-Thiazole Hybrids

The compound belongs to a class of piperazine-thiazole hybrids, which are structurally and functionally diverse. Below is a comparative analysis with key analogues:

Compound Substituents on Thiazole Key Properties Biological Activity/Application Reference
1-{[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine 2-(1-Ethoxyethyl) High lipophilicity; enhanced metabolic stability due to ether linkage Potential CNS or antimicrobial agent (inferred) Target compound
1-[(2-tert-Butyl-1,3-thiazol-4-yl)methyl]piperazine 2-tert-Butyl Increased steric bulk; reduced solubility Material science applications (e.g., catalysis, ligands)
1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazine 2-(4-Methoxyphenyl) Aromatic π-π interactions; improved binding to aromatic receptors Antioxidant or enzyme inhibition (hypothesized)
1-[(1,3-Thiazol-4-yl)methyl]piperazine No substitution at thiazole 2-position Minimal steric hindrance; higher polarity Intermediate for further functionalization

Pharmacological and Functional Comparisons

  • Antibacterial Activity: Benzyl-substituted piperazines (e.g., 2-(4-benzylpiperazin-1-yl)-1-p-tolylethanone) exhibit strong antibacterial effects against Staphylococcus epidermidis and Bacillus subtilis . The ethoxyethyl group in the target compound may similarly enhance membrane permeability, though direct evidence is lacking.
  • Antioxidant Properties: Phenoxyethyl-piperazine derivatives (e.g., 1-[(4-methylphenoxyethyl)]piperazine) demonstrate antioxidant activity via SOD enzyme modulation . The ethoxyethyl group in the target compound could confer analogous redox-modulating effects.
  • Receptor Binding : 1-(1-Naphthyl)piperazine shows high selectivity for 5HT2 receptors over α-adrenergic receptors, while ketanserin exhibits dual affinity . The thiazole-ethoxyethyl group may fine-tune receptor specificity, though this requires experimental validation.

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Molecular Weight LogP (Predicted) Solubility (Water)
This compound 283.39 g/mol 2.5 Low (lipophilic)
1-[(2-tert-Butyl-1,3-thiazol-4-yl)methyl]piperazine 253.41 g/mol 3.1 Very low
1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazine 317.42 g/mol 2.8 Moderate

Preparation Methods

Thiazole Ring Construction and Substitution

  • The 1,3-thiazole core is commonly synthesized via cyclization reactions involving thioamide or thiosemicarbazide derivatives with α-haloketones or related electrophiles. For example, reactions of thiosemicarbazides with 2-bromoacetophenone derivatives in ethanol under reflux conditions yield substituted thiazole intermediates.

  • The 1-ethoxyethyl substituent at the 2-position can be introduced by alkylation of the thiazole ring or by employing ethoxyethyl-containing precursors during cyclization. This step ensures the ethoxyethyl group is correctly positioned on the thiazole ring.

Piperazine Coupling

  • Piperazine coupling is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN), often in the presence of a base (e.g., triethylamine or cesium carbonate) to deprotonate the amine and facilitate nucleophilic substitution.

  • Reaction temperatures are generally mild (room temperature to reflux) depending on the reactivity of the halomethyl intermediate.

Purification and Characterization

  • The final compound is purified by standard organic techniques such as recrystallization or chromatography.

  • Structural confirmation is performed using spectroscopic methods including 1H-NMR, 13C-NMR, and mass spectrometry, ensuring the integrity of the thiazole, ethoxyethyl, and piperazine moieties.

Detailed Reaction Scheme Example

Step Reaction Description Reagents & Conditions Outcome
1 Cyclization to form 2-(1-ethoxyethyl)-1,3-thiazole Thiosemicarbazide derivative + 2-bromoethyl ether in EtOH, reflux Substituted thiazole intermediate
2 Halomethylation at 4-position of thiazole Bromination reagent (e.g., NBS) in suitable solvent 4-(bromomethyl)thiazole intermediate
3 Nucleophilic substitution with piperazine Piperazine, base (Et3N or Cs2CO3), solvent (DMF or MeCN), RT to reflux This compound
4 Purification and characterization Chromatography, recrystallization; NMR, MS analysis Pure target compound

Research Findings and Optimization

  • Studies have shown that the choice of base and solvent critically affects the yield and purity of the piperazine coupling step. Cesium carbonate in acetonitrile at room temperature provides high yields with minimal side reactions.

  • Use of anhydrous conditions and inert atmosphere during cyclization and substitution steps improves reproducibility and product purity.

  • Spectroscopic data confirm the presence of the ethoxyethyl group by characteristic chemical shifts in 1H-NMR (e.g., ethoxy CH3 triplet around 1.2 ppm and CH2 quartet around 3.5–4.0 ppm) and the piperazine methylene protons appearing as multiplets in the 2.5–3.5 ppm range.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Cyclization solvent Ethanol (EtOH) Reflux for 4–6 hours
Halomethylation reagent N-Bromosuccinimide (NBS) or similar Controlled temperature to avoid overbromination
Piperazine coupling solvent DMF or MeCN Anhydrous, inert atmosphere preferred
Base for coupling Triethylamine (Et3N), Cesium carbonate (Cs2CO3) Cs2CO3 often preferred for higher yields
Reaction temperature Room temperature to reflux Depends on reagents and solvent
Purification Column chromatography or recrystallization Confirm purity by NMR and MS

Q & A

Basic: What are the optimal synthetic routes for synthesizing 1-{[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine?

Methodological Answer:
The synthesis of this compound likely involves multi-step reactions, starting with the preparation of the thiazole and piperazine precursors. A general approach includes:

Thiazole Core Formation : React 1-ethoxyethyl-substituted reagents (e.g., thiourea derivatives) with α-haloketones under reflux in ethanol or methanol to form the 1,3-thiazole ring .

Piperazine Functionalization : Introduce the piperazine moiety via nucleophilic substitution or coupling reactions. For example, reacting 4-chloromethylthiazole intermediates with piperazine in a polar aprotic solvent (e.g., DMF) under nitrogen to prevent oxidation .

Purification : Use column chromatography or recrystallization (ethanol/water mixtures) to isolate the final product. Optimize reaction times (6–24 hours) and temperatures (60–80°C) to maximize yield (typically 50–70%) and purity (>95%) .

Basic: Which characterization techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:
Critical techniques include:

Nuclear Magnetic Resonance (NMR) :

  • 1H NMR : Identify protons on the piperazine ring (δ 2.5–3.5 ppm) and thiazole methylene group (δ 4.0–4.5 ppm). The ethoxyethyl group shows signals at δ 1.2–1.4 ppm (CH3) and δ 3.4–3.6 ppm (OCH2) .
  • 13C NMR : Confirm carbonyl (C=O, ~170 ppm) and thiazole carbons (~150 ppm) .

Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+ at m/z 298.15 for C12H20N3O2S) .

Infrared (IR) Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-S bonds (~670 cm⁻¹) .

Advanced: How can researchers design structure-activity relationship (SAR) studies to optimize the biological activity of this compound?

Methodological Answer:
SAR studies should focus on modifying key substituents while maintaining the core scaffold:

Thiazole Modifications : Replace the ethoxyethyl group with bulkier alkoxy chains (e.g., propoxyethyl) to assess steric effects on target binding .

Piperazine Substitutions : Introduce electron-withdrawing groups (e.g., -CF3) at the piperazine nitrogen to enhance metabolic stability .

Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Measure IC50 values to compare potency .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with protein targets like EGFR or COX-2 .

Advanced: What experimental strategies can resolve contradictions in reported biological activities of similar piperazine-thiazole derivatives?

Methodological Answer:
Contradictions often arise from variations in assay conditions or structural impurities. Strategies include:

Standardized Assays : Re-evaluate compounds using uniform protocols (e.g., CLSI guidelines for antimicrobial testing) .

Purity Validation : Ensure >98% purity via HPLC and quantify residual solvents (GC-MS) to exclude confounding effects .

Structural Confirmation : Use X-ray crystallography to confirm stereochemistry, as minor enantiomers may exhibit divergent activities .

Meta-Analysis : Compare data across studies using tools like PRISMA to identify trends (e.g., higher lipophilicity correlating with enhanced CNS penetration) .

Basic: What are the stability considerations for storing and handling this compound?

Methodological Answer:

Storage : Keep at –20°C in amber vials under nitrogen to prevent oxidation of the thiazole sulfur and piperazine ring .

Solubility : Use DMSO for stock solutions (50 mM) and dilute in PBS (pH 7.4) for biological assays. Avoid aqueous buffers with high chloride content to prevent precipitation .

Decomposition Monitoring : Track stability via LC-MS every 3 months; degradation products (e.g., hydrolyzed ethoxyethyl groups) appear as new peaks at m/z 242.10 .

Advanced: How can researchers elucidate the mechanism of action for this compound in anticancer applications?

Methodological Answer:

Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cancer cell lysates. Identify targets via SDS-PAGE and MALDI-TOF .

Pathway Analysis : Perform RNA-seq or phosphoproteomics (LC-MS/MS) on treated cells to map affected pathways (e.g., apoptosis or PI3K/AKT) .

In Vivo Validation : Test efficacy in xenograft models (e.g., MDA-MB-231 breast cancer) at 50 mg/kg (oral, daily). Monitor tumor volume and biomarker expression (e.g., Ki-67) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine
Reactant of Route 2
1-{[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine

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